N-[(2E)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-[(3-methylpiperidin-1-yl)sulfonyl]benzamide
Description
Properties
IUPAC Name |
N-(3-methyl-1,3-benzothiazol-2-ylidene)-4-(3-methylpiperidin-1-yl)sulfonylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3S2/c1-15-6-5-13-24(14-15)29(26,27)17-11-9-16(10-12-17)20(25)22-21-23(2)18-7-3-4-8-19(18)28-21/h3-4,7-12,15H,5-6,13-14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDKZRBJBUSNJMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N=C3N(C4=CC=CC=C4S3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2E)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-[(3-methylpiperidin-1-yl)sulfonyl]benzamide typically involves the following steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Substitution Reactions: The methyl group can be introduced at the 3-position of the benzothiazole ring through alkylation reactions.
Sulfonylation: The sulfonyl group can be introduced by reacting the benzothiazole derivative with a sulfonyl chloride in the presence of a base.
Amide Formation: The final step involves the formation of the amide bond by reacting the sulfonylated benzothiazole with 3-methylpiperidine and a suitable coupling reagent such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(2E)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-[(3-methylpiperidin-1-yl)sulfonyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a thiol or sulfide.
Substitution: The benzothiazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines or thiols are commonly used.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(2E)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-[(3-methylpiperidin-1-yl)sulfonyl]benzamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit specific enzymes involved in disease pathways.
Receptor Binding: It may bind to receptors on cell surfaces, modulating cellular responses.
Signal Transduction: The compound may interfere with intracellular signaling pathways, affecting gene expression and protein synthesis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Analysis
The target compound’s key structural features are compared below with analogous molecules from the evidence:
Structural and Electronic Differences
- Sulfonamide vs. Benzamide Backbone : The target compound’s 4-[(3-methylpiperidin-1-yl)sulfonyl] group introduces a tertiary amine (piperidine) that enhances hydrophilicity compared to the 4-methylbenzamide in or the methoxybenzenesulfonamide in . This may improve solubility in aqueous environments.
- Benzothiazole vs.
- Substituent Effects : The 3-methylpiperidinyl group adds steric bulk and a basic nitrogen, which could influence receptor binding or metabolic stability. In contrast, the 2-methoxyphenyl group in or the pyridinyl group in may alter electronic properties (e.g., electron-donating vs. withdrawing effects).
Crystallographic Insights
- The target compound’s (2E)-configuration aligns with the (E)-imine geometry confirmed in and , which is stabilized by intramolecular hydrogen bonding.
- The mean σ(C–C) bond length precision in (0.002 Å) and (0.004 Å) suggests high reliability in geometric parameter comparisons.
Research Findings and Implications
- Physicochemical Properties : The 3-methylpiperidinylsulfonyl group likely increases the target’s logP compared to methoxy or methyl derivatives, balancing lipophilicity and solubility.
- Biological Relevance : While direct activity data are lacking, sulfonamide-benzothiazole hybrids (e.g., ) are associated with analgesic or antimicrobial activities. The piperidine moiety may enhance blood-brain barrier penetration, a feature absent in ’s methoxy analog.
- Stability : The (2E)-configuration, as seen in , may confer resistance to isomerization under physiological conditions, improving pharmacokinetic profiles.
Biological Activity
N-[(2E)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-[(3-methylpiperidin-1-yl)sulfonyl]benzamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and mechanisms of action, supported by relevant research findings and data.
Chemical Structure and Synthesis
The compound features a dual heterocyclic structure comprising a benzothiazole and a sulfonamide moiety. The synthesis typically involves the condensation of 3-methylbenzothiazole derivatives with piperidine sulfonamides under specific reaction conditions, often utilizing dehydrating agents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli, showing effective inhibition at micromolar concentrations. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis .
Anticancer Activity
In vitro studies have demonstrated that this compound possesses anticancer properties against several cancer cell lines, including HCT116 (colon cancer), MCF-7 (breast cancer), and U87 MG (glioblastoma). The compound's cytotoxicity was evaluated using the MTT assay, revealing an IC₅₀ value in the low micromolar range. Further investigations suggest that it may induce apoptosis through the activation of caspase pathways .
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. For instance, it has been shown to inhibit key enzymes involved in cellular proliferation and survival pathways, such as PI3K and mTORC1. These interactions lead to reduced cell viability and increased apoptotic markers in treated cancer cells .
Case Studies
- Antimicrobial Efficacy : A study assessed the compound's efficacy against Staphylococcus aureus and reported a minimum inhibitory concentration (MIC) of 8 µg/mL. The results highlighted its potential as an alternative treatment for resistant bacterial strains .
- Anticancer Activity : In another study focusing on human breast cancer cells (MCF-7), the compound displayed an IC₅₀ of 15 µM after 48 hours of exposure, indicating promising anticancer effects .
Data Table: Summary of Biological Activities
Q & A
Basic: What are the optimal synthetic routes for this compound, and what key reaction conditions must be controlled?
The synthesis typically involves multi-step reactions starting with precursor functionalization. Key steps include:
- Condensation reactions between benzothiazole derivatives and sulfonamide-containing benzamides under controlled pH (6.5–7.5) and temperature (60–80°C) .
- Use of polar aprotic solvents (e.g., dimethyl sulfoxide, acetonitrile) to enhance solubility and reactivity .
- Catalysts such as triethylamine or pyridine derivatives to accelerate sulfonylation .
- Purification via column chromatography or recrystallization to achieve >95% purity .
Basic: Which analytical techniques are critical for confirming structure and purity?
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR for verifying substituent positions and stereochemistry .
- High-Performance Liquid Chromatography (HPLC) : To assess purity (>98%) and detect trace intermediates .
- Mass Spectrometry (MS) : High-resolution MS for molecular weight confirmation and fragmentation pattern analysis .
Basic: What solvents and catalysts are commonly employed in its synthesis?
- Solvents : DMSO (for sulfonylation), acetonitrile (for condensation), and dichloromethane (for intermediate isolation) .
- Catalysts : Lewis acids (e.g., ZnCl2) for benzothiazole ring formation and tertiary amines for deprotonation .
Advanced: How can reaction yields be optimized through condition adjustments?
- Temperature modulation : Lower temperatures (40–50°C) reduce side reactions during sulfonamide coupling .
- Solvent selection : Switching to DMF improves reaction homogeneity for heterocyclic intermediates .
- Inert atmosphere : Nitrogen or argon prevents oxidation of thiazole moieties .
- Real-time monitoring : Thin-layer chromatography (TLC) to track reaction progress and adjust stoichiometry .
Advanced: How to resolve contradictions in reported bioactivity data across structural analogs?
- Comparative docking studies : Use molecular dynamics simulations to assess binding affinity variations caused by substituents (e.g., methyl vs. ethyl groups on piperidine) .
- In vitro validation : Standardize assays (e.g., kinase inhibition) across analogs to isolate structure-activity effects .
Advanced: What experimental designs are recommended for evaluating biological activity?
- Targeted in vitro assays : Enzymatic inhibition studies (e.g., IC50 determination against tyrosine kinases) .
- Cellular uptake studies : Fluorescent tagging (e.g., dansyl derivatives) to monitor intracellular accumulation .
- Dose-response curves : Use logarithmic concentrations (1 nM–100 µM) to identify efficacy thresholds .
Advanced: How to elucidate the mechanism of action using computational and experimental methods?
- Molecular docking : Predict binding modes to ATP-binding pockets using AutoDock Vina .
- Surface plasmon resonance (SPR) : Quantify binding kinetics (kon/koff) for target proteins .
- Knockout models : CRISPR-Cas9 gene editing to validate target dependency in cellular assays .
Advanced: How to establish structure-activity relationships (SAR) through structural modifications?
- Substituent variation : Synthesize analogs with altered sulfonamide groups (e.g., morpholine vs. piperidine) and compare IC50 values .
- Bioisosteric replacement : Replace benzothiazole with benzimidazole to assess impact on solubility and potency .
Advanced: What protocols mitigate risks when handling reactive intermediates?
- Safety measures : Use blast shields and fume hoods for nitro-containing intermediates due to explosion risks .
- Quenching procedures : Add aqueous NaHCO3 to neutralize excess sulfonyl chlorides .
- Stability testing : Monitor intermediates via HPLC to detect degradation under light/heat .
Advanced: How to address contradictions in functional group reactivity studies?
- Competitive reaction assays : Compare sulfonamide vs. benzamide group reactivity under identical conditions .
- Isotopic labeling : Use 35S-labeled sulfonamides to track reaction pathways via autoradiography .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
